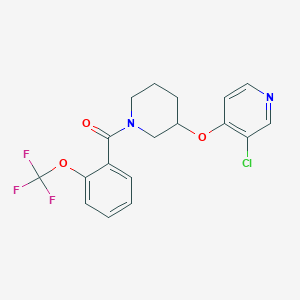

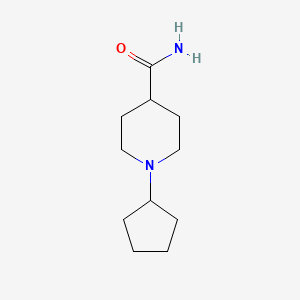

![molecular formula C16H15F5N4O3S B2954098 2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034539-60-9](/img/structure/B2954098.png)

2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzamide group, a sulfonyl group, and a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and agrochemicals to adjust the steric and electronic properties of a lead compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to have significant electronegativity .Scientific Research Applications

The compound , known by its chemical names “2-((difluoromethyl)sulfonyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” and “2-difluoromethanesulfonyl-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide”, exhibits a complex structure that suggests a variety of scientific applications. Here is a comprehensive analysis focusing on unique applications across different fields:

Pharmaceutical Development

The trifluoromethyl group present in this compound is known to be used in pharmaceuticals, enhancing the medicinal properties of drugs . This group can be used as a bioisostere to replace other groups like chlorides or methyls, adjusting the steric and electronic properties of a lead compound. It can also protect reactive methyl groups from metabolic oxidation, which is crucial in developing stable and effective pharmaceuticals.

Cancer Research

Compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety have been evaluated for their potential in cancer treatment . They have been tested against various cancer cell lines, indicating their role in the design of new therapeutic agents targeting specific pathways involved in cancer progression.

Agricultural Chemistry

The trifluoromethyl group’s inclusion in compounds has been utilized in the development of systemic insecticides . The unique properties of this group can lead to the creation of more effective and possibly less environmentally damaging pesticides.

Chemical Synthesis

The difluoromethyl and trifluoromethyl groups are valuable in synthetic chemistry for introducing fluorine into molecules, which can significantly alter a compound’s reactivity and physical properties .

Mechanism of Action

Target of action

Compounds with a trifluoromethyl group are often used in pharmaceuticals and drugs . They can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of action

Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group is known to have significant electronegativity, which can influence the compound’s interactions with its targets .

Biochemical pathways

Compounds with similar structures have been used in the synthesis of fused 3-trifluoromethyl-1,2,4-triazoles .

Pharmacokinetics

The trifluoromethyl group can change the solubility of molecules, which could potentially affect the compound’s absorption, distribution, metabolism, and excretion .

Result of action

Compounds with a trifluoromethyl group are often used in pharmaceuticals and drugs, suggesting that they may have therapeutic effects .

Action environment

The trifluoromethyl group can change the solubility of molecules, which could potentially affect the compound’s stability and efficacy in different environments .

properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F5N4O3S/c17-15(18)29(27,28)11-4-2-1-3-10(11)14(26)22-8-13-24-23-12-7-9(16(19,20)21)5-6-25(12)13/h1-4,9,15H,5-8H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPNXDJSQNEUFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F5N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

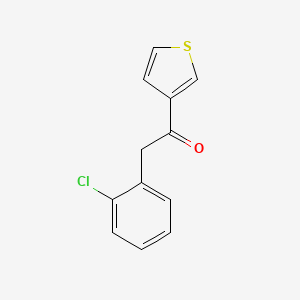

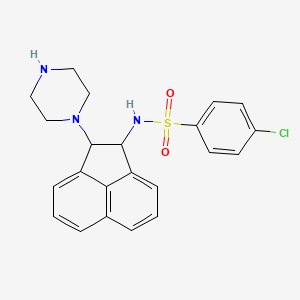

![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)

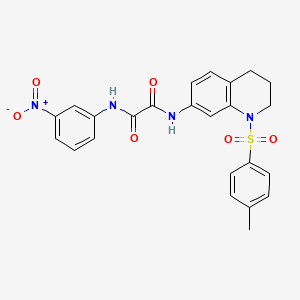

![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)

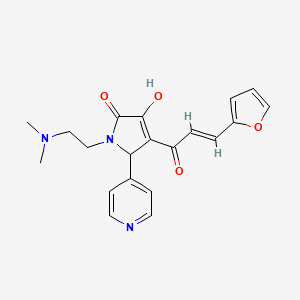

![N-(2-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2954022.png)

![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)

![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)

![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)

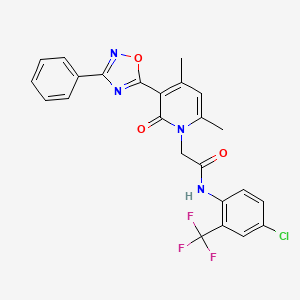

![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)